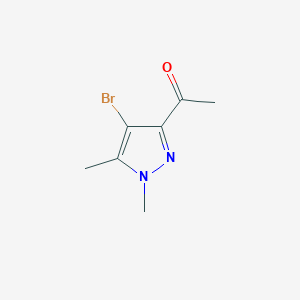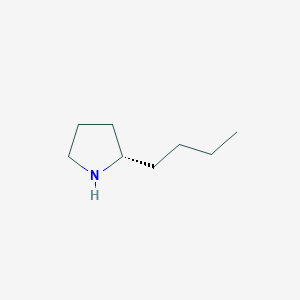
(S)-2-Butylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Butylpyrrolidine is a chiral pyrrolidine derivative with a butyl group attached to the second carbon of the pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The chirality of this compound makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Butylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-butyl-1-pyrroline using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric excess. Another method involves the enantioselective reduction of 2-butyl-1-pyrroline using a chiral reducing agent.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-butyl-1-pyrroline in the presence of a chiral catalyst. This method is scalable and can produce large quantities of the compound with high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidines with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in asymmetric synthesis.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Butylpyrrolidine involves its interaction with specific molecular targets. As a chiral compound, it can selectively bind to chiral receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-2-Butylpyrrolidine: The enantiomer of (S)-2-Butylpyrrolidine, which has different stereochemistry and potentially different biological activities.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a butyl group.
2-Ethylpyrrolidine: A compound with an ethyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(2S)-2-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
CKHOSERPJPIUIL-QMMMGPOBSA-N |
SMILES isomérico |
CCCC[C@H]1CCCN1 |
SMILES canónico |
CCCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
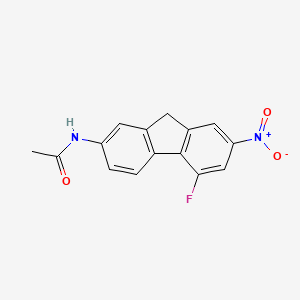
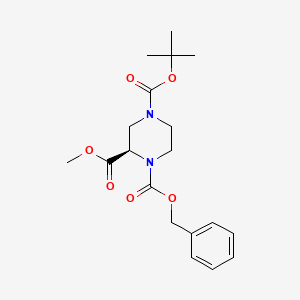
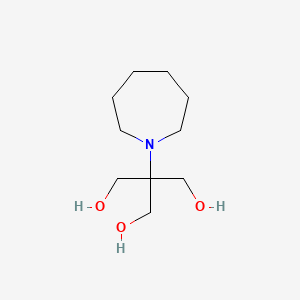
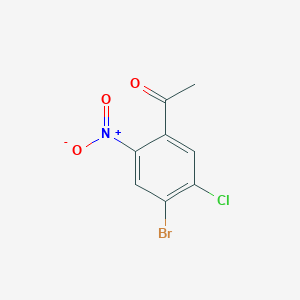
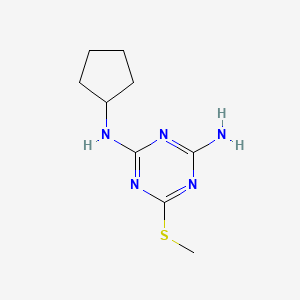
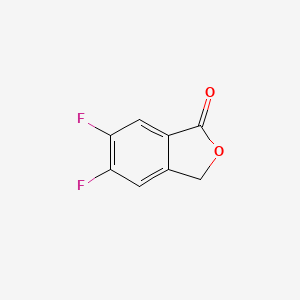
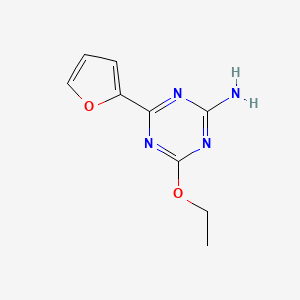

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

